molecular formula C14H17NO5 B5743408 ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE CAS No. 146828-48-0

ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE

Cat. No.: B5743408
CAS No.: 146828-48-0
M. Wt: 279.29 g/mol
InChI Key: FSMBROCPZBVFJP-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE is a chemical compound with the molecular formula C19H20N2O5. It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Propyl benzoate

Comparison

ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE is unique due to its specific ester and amide functional groups, which confer distinct chemical and biological properties compared to other benzoate esters. Its structure allows for diverse chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)9-12(16)15-11-8-6-5-7-10(11)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMBROCPZBVFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355033
Record name ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146828-48-0, 5236-53-3
Record name Ethyl 2-[(3-ethoxy-1,3-dioxopropyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146828-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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